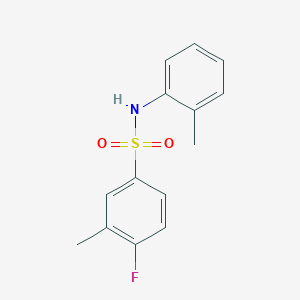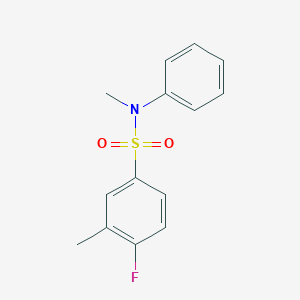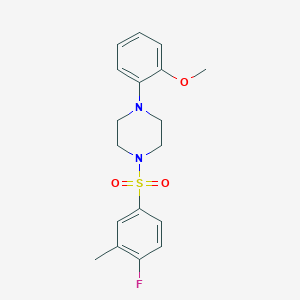![molecular formula C26H25NO4S B280912 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBS is a sulfonamide derivative that possesses potent anti-inflammatory and immunomodulatory effects. It has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
Mécanisme D'action
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases.
Biochemical and physiological effects:
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to possess potent anti-inflammatory and immunomodulatory effects in various experimental models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the infiltration of inflammatory cells into inflamed tissues, and promote tissue repair and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent anti-inflammatory and immunomodulatory effects, which make it an ideal tool for investigating the pathogenesis of inflammatory diseases. However, one of the limitations of using N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide is its potential toxicity and side effects, which may limit its use in certain experimental models.
Orientations Futures
There are several future directions for the use of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential area of research is the development of novel drug delivery systems based on N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide. Another potential area of research is the investigation of the potential therapeutic applications of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide.
Méthodes De Synthèse
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 7-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further chemical modifications to yield N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research to investigate its potential therapeutic applications in various inflammatory diseases such as colitis, arthritis, and asthma. It has been shown to possess potent anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide has also been studied for its potential use as a drug delivery system due to its ability to target inflamed tissues.
Propriétés
Formule moléculaire |
C26H25NO4S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H25NO4S/c1-15-9-10-16(2)23(11-15)32(29,30)27-20-12-19-24-21(28)13-26(3,4)14-22(24)31-25(19)18-8-6-5-7-17(18)20/h5-12,27H,13-14H2,1-4H3 |
Clé InChI |
SBAWUHYPJFWFPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)


![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)

![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)


![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)